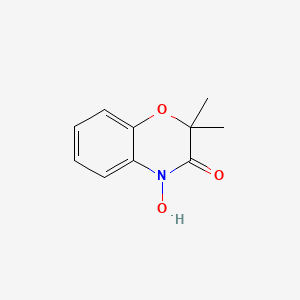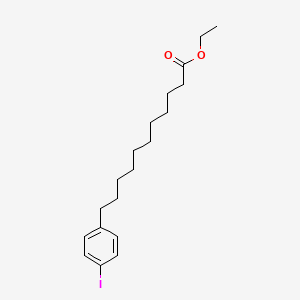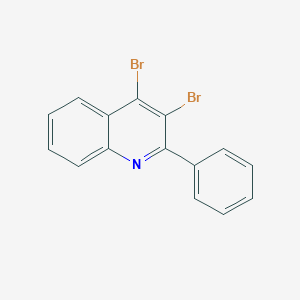
3,4-Dibromo-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at the 3 and 4 positions, along with a phenyl group at the 2 position, makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-phenylquinoline typically involves the bromination of 2-phenylquinoline. One common method is the reaction of 2-phenylquinoline with bromine in acetic acid, which leads to the selective bromination at the 3 and 4 positions . The reaction conditions usually involve maintaining the temperature at room temperature and using an excess of bromine to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 3,4-Dibromo-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3,4-Dibromo-2-phenylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Dibromo-2-phenylquinoline involves its interaction with various molecular targets. The bromine atoms and the quinoline ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
類似化合物との比較
2-Phenylquinoline: Lacks the bromine atoms and has different reactivity and biological activity.
3,4-Dichloro-2-phenylquinoline: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
2-Methylquinoline: Substituted at the 2 position with a methyl group, showing different biological activities.
Uniqueness: 3,4-Dibromo-2-phenylquinoline is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate for the synthesis of more complex molecules.
特性
CAS番号 |
5428-22-8 |
|---|---|
分子式 |
C15H9Br2N |
分子量 |
363.05 g/mol |
IUPAC名 |
3,4-dibromo-2-phenylquinoline |
InChI |
InChI=1S/C15H9Br2N/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9H |
InChIキー |
VCDSZBBXLSQKDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



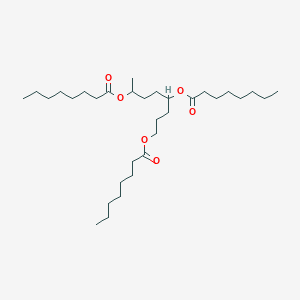
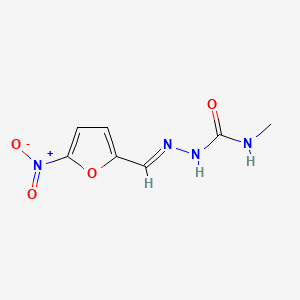

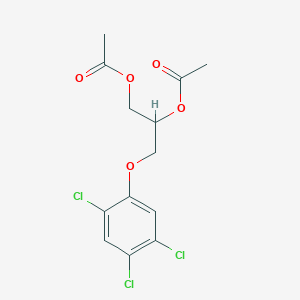


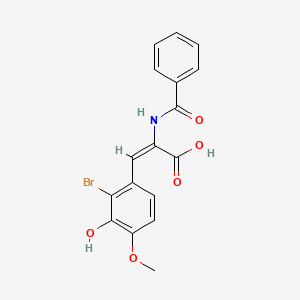
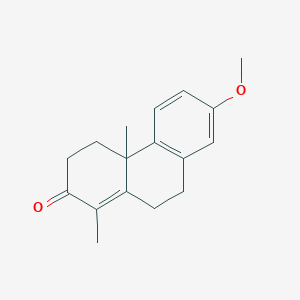
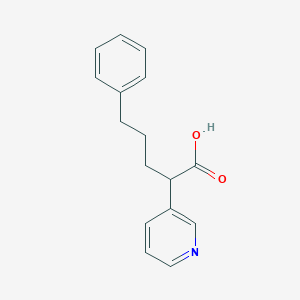
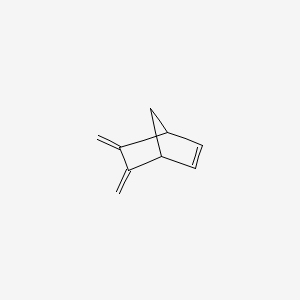
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
